Reparixin

Übersicht

Beschreibung

Reparixin ist ein kleines Molekül, das als allosterischer Inhibitor der Chemokinrezeptoren CXCR1 und CXCR2 wirkt. Es wurde auf seine potenziellen therapeutischen Anwendungen bei verschiedenen Entzündungszuständen untersucht, darunter schwere COVID-19-Pneumonie, metastasierender Brustkrebs und Transplantation von Pankreasinseln bei Typ-1-Diabetes mellitus .

Analyse Chemischer Reaktionen

Reparixin durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation und Reduktion:

Substitutionsreaktionen: this compound kann Substitutionsreaktionen eingehen, insbesondere unter Beteiligung seiner funktionellen Gruppen.

Häufige Reagenzien und Bedingungen: Die spezifischen Reagenzien und Bedingungen für diese Reaktionen sind in der verfügbaren Literatur nicht ausführlich beschrieben

Wissenschaftliche Forschungsanwendungen

COVID-19 Treatment

Phase 2 and Phase 3 Trials:

Reparixin has been evaluated in clinical trials for its efficacy in treating severe COVID-19 pneumonia. A Phase 2 study showed that patients receiving this compound had statistically significant lower rates of clinical events compared to those receiving standard care. The results indicated improved clinical outcomes, although further studies were recommended to confirm these findings .

Phase 3 Study Results:

A recent Phase 3 trial involving 279 patients demonstrated that while the primary efficacy endpoints were not met, there was a trend toward better outcomes for those treated with this compound. For instance, a higher proportion of patients were alive and free from respiratory failure at Day 60 compared to placebo .

Inflammatory Diseases

Acute Respiratory Distress Syndrome (ARDS):

this compound has been proposed as a therapeutic agent for ARDS due to its potential to modulate the inflammatory response. A meta-analysis indicated that short-term inhibition of CXCL8 activity with this compound improved survival rates in high-risk patients without increasing infection rates .

Sepsis Models:

In preclinical models, this compound has shown promise in reducing neutrophil extracellular traps (NETs) formation during sepsis, which is associated with improved organ function and decreased mortality .

Case Study: Severe COVID-19 Pneumonia

A notable case involved a cohort of patients treated with this compound during severe COVID-19 pneumonia outbreaks. The treatment led to a reduction in ICU admissions and improved recovery rates compared to standard treatment protocols. The safety profile was favorable, with fewer adverse events reported among those receiving this compound .

Case Study: ARDS Treatment

In a study focusing on ARDS patients, this compound administration resulted in significant improvements in lung function and reduced markers of inflammation, suggesting its potential as a therapeutic option for managing ARDS across various etiologies .

Wirkmechanismus

Reparixin exerts its effects by inhibiting the action of interleukin-8 (CXCL8) by binding to its receptors, CXCR1 and CXCR2 . This inhibition reduces the inflammatory response, which is particularly beneficial in conditions like severe COVID-19 pneumonia, where excessive inflammation can lead to severe tissue damage .

Vergleich Mit ähnlichen Verbindungen

Reparixin gehört zu einer Gruppe von dualen CXCR1/2-Kleinmolekülantagonisten, zu denen auch Verbindungen wie Ladarixin, DF2162 und DF2755A gehören . Diese Verbindungen haben ähnliche Wirkmechanismen, können sich aber in ihren spezifischen chemischen Strukturen und therapeutischen Anwendungen unterscheiden. Die Einzigartigkeit von this compound liegt in seiner spezifischen Bindungsaffinität und seinen inhibitorischen Wirkungen auf die CXCL8-CXCR1/2-Achse .

Vorbereitungsmethoden

Die Syntheserouten und Reaktionsbedingungen für Reparixin beinhalten die Herstellung seiner Schlüsselintermediate und des Endprodukts durch eine Reihe chemischer Reaktionen. detaillierte Informationen über die spezifischen Syntheserouten und industriellen Produktionsmethoden sind im öffentlichen Bereich nicht readily verfügbar .

Biologische Aktivität

Reparixin (DF1681Y), a novel allosteric inhibitor of chemokine receptors CXCR1 and CXCR2, has garnered attention for its potential therapeutic applications in various inflammatory and fibrotic diseases, as well as in cancer treatment. This article delves into the biological activity of this compound, summarizing key research findings, case studies, and clinical trial data.

This compound acts primarily by inhibiting the activity of the chemokine CXCL8 (also known as IL-8) through non-competitive allosteric modulation of its receptors, CXCR1 and CXCR2. This inhibition leads to a reduction in neutrophil migration and activation, which is crucial in mediating inflammatory responses. The compound has demonstrated a high affinity for these receptors, with an IC50 of 1 nM for CXCR1 and 400 nM for CXCR2 .

Preclinical Studies

Fibrosis Reduction in Mouse Models

Research utilizing the Gata1 low mouse model of myelofibrosis showed that this compound significantly reduced bone marrow and splenic fibrosis. Histological analysis indicated lower levels of TGF-β1 and collagen III expression in treated mice compared to controls, suggesting that this compound mitigates fibrosis through modulation of these pathways .

Pulmonary Fibrosis Models

In models of pulmonary fibrosis induced by bleomycin, this compound was effective in reducing neutrophil infiltration and collagen deposition. This indicates its potential as a therapeutic agent for fibrotic diseases across different organ systems .

Clinical Trials

Efficacy in Severe COVID-19

A Phase 3 study evaluated the efficacy and safety of this compound in patients with severe COVID-19 pneumonia. Among 279 randomized patients, those treated with this compound showed a numerically higher proportion alive and free from respiratory failure at Day 60 compared to placebo (88.7% vs. 84.6%). Although not statistically significant, the results suggested a trend towards improved outcomes with this compound treatment .

Pancreatic Islet Transplantation

In a pilot study involving Type 1 diabetes patients undergoing pancreatic islet transplantation, this compound demonstrated improved β-cell function and clinical outcomes. The treatment group showed a reduction in insulin requirements and increased levels of C-peptide after one week . This suggests that this compound may enhance transplant outcomes by modulating immune responses.

Case Studies

Breast Cancer Treatment

This compound has been evaluated in metastatic breast cancer models where it reduced the population of cancer stem cells (CSCs). In xenograft studies, it decreased ALDH+ and CD24-/CD44+ CSC populations when administered alone or alongside taxane chemotherapy . This highlights its potential role in targeting CSCs, which are often resistant to conventional therapies.

Summary of Findings

The following table summarizes key findings from various studies on this compound:

Eigenschaften

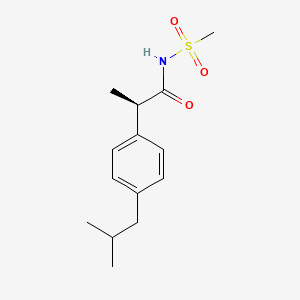

IUPAC Name |

(2R)-2-[4-(2-methylpropyl)phenyl]-N-methylsulfonylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO3S/c1-10(2)9-12-5-7-13(8-6-12)11(3)14(16)15-19(4,17)18/h5-8,10-11H,9H2,1-4H3,(H,15,16)/t11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQDRVXQXKZXMHP-LLVKDONJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1=CC=C(C=C1)C(C)C(=O)NS(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC=C(C=C1)CC(C)C)C(=O)NS(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6046509 | |

| Record name | Reparixin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6046509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

266359-83-5 | |

| Record name | Repertaxin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=266359-83-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Reparixin [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0266359835 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Reparixin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12614 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Reparixin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6046509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2R)-2-[4-(2-methylpropyl)phenyl]-N-methylsulfonylpropanamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | REPARIXIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U604E1NB3K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is Reparixin, and how does it work?

A: this compound is a small molecule that acts as an allosteric inhibitor of CXCR1 and CXCR2, receptors for the chemokine CXCL8 (also known as Interleukin-8). [, , , , , , , , , , , , , , , , , , , , , , , , , , , ] It exerts its effects by binding to these receptors and preventing CXCL8 from binding and activating downstream signaling pathways involved in inflammation, cell proliferation, and migration.

Q2: What are the downstream effects of this compound binding to CXCR1/2 receptors?

A: this compound binding to CXCR1/2 leads to the inhibition of various downstream signaling pathways, including the PI3K/AKT, JAK2/STAT3, and NF-κB pathways. [, , , , , ] This inhibition results in decreased expression of inflammatory cytokines (e.g., TNF-α, IL-6, IL-8, CCL3), reduced neutrophil recruitment, and attenuated cancer stem cell self-renewal. [, , , , , , , , ]

Q3: How does this compound impact the tumor microenvironment?

A3: Research suggests that this compound can modulate the tumor microenvironment by:

- Reducing Cancer Stem Cell (CSC) populations: this compound treatment has been shown to reduce the number of aldehyde dehydrogenase positive (ALDH+) breast CSCs. [, , , ]

- Inhibiting Epithelial-Mesenchymal Transition (EMT): this compound has demonstrated an ability to decrease EMT in thyroid cancer cells, potentially hindering their invasive and metastatic potential. []

- Modulating cytokine release: Treatment with this compound can influence the release of cytokines such as IL-6 and IL-8 from both tumor cells and surrounding stromal cells. [, ]

Q4: What is the pharmacokinetic profile of this compound?

A: Studies in rats and dogs show that this compound is rapidly absorbed and extensively metabolized, primarily through oxidation of the isobutyl side-chain in rats and hydrolysis of the amide bond in dogs. [] Urinary excretion is the major elimination route in both species. [] In humans, this compound exhibits rapid absorption with a median Tmax of about 1.5 hours and a half-life of approximately 1.5 hours. []

Q5: Has this compound shown efficacy in preclinical or clinical studies?

A5: Preclinical studies have shown that this compound can:

- Reduce fibrosis in a mouse model of myelofibrosis. [, ]

- Decrease tumor growth and metastasis in xenograft models of breast and thyroid cancer. [, ]

- Improve islet cell engraftment in a mouse model of islet transplantation. []

- Protect against brain damage in a mouse model of ischemic stroke. []

- COVID-19: A phase 2 trial in hospitalized patients with severe COVID-19 pneumonia suggested that this compound might improve clinical outcomes compared to standard care. []

- Islet transplantation: While a pilot study indicated potential for improving islet engraftment, a subsequent phase 3 trial did not confirm a benefit in patients receiving islet allotransplants. [, ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.